Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Protecting Group Strategy Orthogonal Synthesis Multi-Step Synthesis

Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a fluorinated, N-Boc-protected 3-azabicyclo[3.1.1]heptane building block. This scaffold belongs to the class of saturated pyridine isosteres (aza-BCHeps), which have emerged as key three-dimensional replacements for meta-substituted pyridine rings in medicinal chemistry campaigns.

Molecular Formula C12H20FNO3
Molecular Weight 245.29 g/mol
Cat. No. B13543722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Molecular FormulaC12H20FNO3
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CO
InChIInChI=1S/C12H20FNO3/c1-10(2,3)17-9(16)14-6-11(8-15)4-12(13,5-11)7-14/h15H,4-8H2,1-3H3
InChIKeyGZSWGLMYJAPDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Fluoro-5-(Hydroxymethyl)-3-Azabicyclo[3.1.1]Heptane-3-Carboxylate: Procurement-Ready Bicyclic Building Block for Drug Discovery


Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a fluorinated, N-Boc-protected 3-azabicyclo[3.1.1]heptane building block. This scaffold belongs to the class of saturated pyridine isosteres (aza-BCHeps), which have emerged as key three-dimensional replacements for meta-substituted pyridine rings in medicinal chemistry campaigns [1]. The compound features three orthogonal functional handles: an acid-labile N-Boc carbamate, a bridgehead fluorine atom, and a hydroxymethyl group at the opposing bridgehead . Commercial availability with certified purity (≥97%) from major suppliers supports its use in fragment-based screening, parallel library synthesis, and late-stage functionalization .

Why Substituting Tert-Butyl 1-Fluoro-5-(Hydroxymethyl)-3-Azabicyclo[3.1.1]Heptane-3-Carboxylate with a Structurally Similar Analog May Compromise Your Synthetic or Screening Outcome


Superficially similar 3-azabicyclo[3.1.1]heptane building blocks can differ in at least three critical dimensions that directly impact experimental outcome: (i) the choice of N-protecting group (Boc vs. Cbz) dictates orthogonal deprotection compatibility in multi-step syntheses ; (ii) the nature of the 5-substituent (hydroxymethyl vs. methoxy or H) determines the available downstream functionalization pathways and the resulting molecular diversity [1]; and (iii) the presence or absence of the bridgehead fluorine atom modulates physicochemical parameters including amine basicity and lipophilicity, with downstream consequences for binding, solubility, and metabolic stability [2]. Simple replacement without quantitative benchmarking against these features risks synthetic failure, unexpected ADME profiles, or loss of structure–activity relationship (SAR) interpretability.

Quantitative Evidence Guide: Measured Differentiation of Tert-Butyl 1-Fluoro-5-(Hydroxymethyl)-3-Azabicyclo[3.1.1]Heptane-3-Carboxylate Against Closest Comparators


N-Boc vs. N-Cbz Orthogonal Deprotection Advantage Over the Benzyl Carbamate Analog

The target compound carries an N-Boc protecting group, which is cleaved under acidic conditions (e.g., TFA in CH₂Cl₂). In contrast, the closest N-protected analog, benzyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2680846-53-9), carries an N-Cbz group requiring catalytic hydrogenolysis (H₂, Pd/C) for removal [1]. This difference enables true orthogonal deprotection: N-Boc is stable to hydrogenation conditions that cleave N-Cbz, and N-Cbz is stable to the acidic conditions that cleave N-Boc . For synthetic sequences involving hydrogenation-sensitive functional groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers), the N-Boc compound is the only viable choice.

Protecting Group Strategy Orthogonal Synthesis Multi-Step Synthesis

Hydroxymethyl Functional Handle Versatility vs. Methoxy-Locked Analog in Downstream Diversification

The 5-hydroxymethyl group (–CH₂OH) of the target compound serves as a versatile synthetic waypoint that can be selectively oxidized to an aldehyde or carboxylic acid, converted to a bromide (via Appel reaction), mesylated for nucleophilic displacement, or used directly in Mitsunobu and esterification reactions [1]. In contrast, the methoxy analog (tert-butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, CAS 2413900-24-8) terminates the synthetic vector at a methyl ether that is largely inert under mild conditions, precluding further functionalization without harsh demethylation (e.g., BBr₃) . The hydroxymethyl compound thus generates significantly greater chemical diversity per synthetic step, a key metric in library-based drug discovery.

Late-Stage Functionalization Parallel Synthesis Building Block Diversity

Crystallographically Validated Geometric Mimicry of the 3-Azabicyclo[3.1.1]Heptane Core to Pyridine: X-Ray Diffraction Evidence

X-ray crystallographic analysis of representative 3-azabicyclo[3.1.1]heptane HCl salts (3a, 11a, 15a) and a representative 3,5-disubstituted pyridine (50) demonstrates that the bicyclic core is a close geometric mimic of the pyridine ring [1]. The C–C distance r is 2.12 Å (bicyclic) vs. 2.41 Å (pyridine), a difference of only 0.3 Å; the substituent distance d is 4.79–4.81 Å vs. 5.06 Å (pyridine); and the exit vector angle φ is essentially identical at 124–126° vs. 125° (pyridine) [2]. This near-identical angular geometry means that substituents attached to the 1- and 5-positions of the bicyclic core project into the same spatial region as substituents at the 3- and 5-positions of a pyridine ring, enabling rational scaffold hopping without fundamental alteration of the pharmacophore geometry.

Bioisostere Design Pyridine Replacement Scaffold Hopping X-Ray Crystallography

Physicochemical Superiority of the 3-Azabicyclo[3.1.1]Heptane Core Over Pyridine: Head-to-Head Comparison in Rupatadine

Incorporation of the 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatadine (replacing the pyridine ring) produced compound 52 and enabled a direct, quantitative assessment of the scaffold's impact on key drug-like properties [1]. Aqueous solubility increased by more than one order of magnitude (29 μM for Rupatadine vs. 365 μM for 52). Experimental lipophilicity decreased significantly (logD >4.5 for Rupatadine vs. 3.8 for 52) while calculated logP remained essentially unchanged (clogP 5.1 vs. 5.2). Most strikingly, metabolic stability in human liver microsomes improved dramatically: intrinsic clearance CLint decreased from 517 to 47 μL min⁻¹ mg⁻¹, translating to a >10-fold increase in half-life (t₁/₂ 3.2 min vs. 35.7 min) [2]. These data establish the 3-azabicyclo[3.1.1]heptane core as a validated strategy for simultaneously improving solubility, reducing lipophilicity, and enhancing metabolic stability relative to pyridine-containing analogs.

Physicochemical Properties Metabolic Stability Solubility Enhancement Drug-Likeness

Fluorine-Mediated pKa Modulation in Azabicyclo[3.1.1]Heptane Systems: Class-Level Evidence Supporting Bridgehead Fluorination

The bridgehead fluorine atom at position 1 of the target compound is expected to lower the pKa of the protonated amine relative to non-fluorinated 3-azabicyclo[3.1.1]heptane analogs. Direct pKa measurement data are available for the regioisomeric 6-fluoro-3-azabicyclo[3.1.1]heptane system, where fluorine substitution lowers the secondary amine pKa from ~11.0 (piperidine reference) to 8.5–9.5 . A systematic study of fluorine-containing 6-azabicyclo[3.1.1]heptanes further demonstrated that both the presence and relative disposition of the fluorine substituent and the methylene bridge significantly impact pKa and LogP values [1]. While pending direct measurement on the 1-fluoro regioisomer, this class-level evidence supports the expectation that the bridgehead fluorine in the target compound confers reduced amine basicity, which is associated with improved membrane permeability and reduced hERG channel binding in drug discovery contexts.

Fluorine Chemistry pKa Modulation Amine Basicity Drug Discovery

Certified Purity and Controlled Storage: Procurement-Grade Quality Assurance vs. Uncharacterized Alternatives

The target compound is available from Aladdin Scientific with a certified purity of ≥97% (product code T682092) and specified storage conditions of 2–8°C with ice-pack shipping . This level of quality documentation contrasts with many alternative 3-azabicyclo[3.1.1]heptane building blocks offered by smaller vendors without disclosed purity certificates or stability data. In the 3-azabicyclo[3.1.1]heptane building block class, where synthetic accessibility has only recently been established at scale [1], batch-to-batch variability in purity and the presence of ring-opened or rearranged byproducts can significantly impact downstream reaction yields and biological assay reproducibility. The availability of defined purity specifications and controlled storage conditions reduces the risk of experimental failure attributable to building block degradation.

Quality Control Reproducibility Procurement Specifications

Optimal Application Scenarios for Tert-Butyl 1-Fluoro-5-(Hydroxymethyl)-3-Azabicyclo[3.1.1]Heptane-3-Carboxylate Based on Quantitative Evidence


Scaffold Hopping from Pyridine-Containing Lead Compounds to Improve Solubility and Metabolic Stability

For drug discovery programs seeking to replace a meta-substituted pyridine ring with a saturated bioisostere, this compound provides a direct entry point. As demonstrated by the Rupatadine case study, the 3-azabicyclo[3.1.1]heptane core can increase aqueous solubility by >12-fold (29 μM → 365 μM) and extend microsomal half-life by >10-fold (3.2 → 35.7 min) while preserving the geometric exit vector angle (125°) essential for target engagement [1]. The N-Boc and hydroxymethyl handles allow immediate incorporation into the same amide coupling and reductive amination sequences used for pyridine-containing intermediates [2].

Parallel Library Synthesis Requiring Orthogonal Protecting Group Strategy

In multi-step synthetic sequences where both N-Boc and hydrogenation-labile functionality (e.g., benzyl esters, alkenes, nitro groups) must coexist, the N-Boc protection of this compound provides a critical advantage over the N-Cbz analog. Quantitative orthogonal deprotection (N-Boc stable to H₂/Pd-C; N-Cbz labile to H₂/Pd-C) enables chemoselective amine unveiling without affecting reduction-sensitive groups elsewhere in the molecule . This is particularly valuable in the synthesis of bifunctional probes (e.g., PROTACs, fluorescent conjugates) where sequential, chemoselective deprotection is required [3].

Diversity-Oriented Synthesis Leveraging the Hydroxymethyl Functional Handle

The 5-hydroxymethyl group enables a single purchased building block to generate multiple distinct chemotypes. Oxidation to the corresponding aldehyde or carboxylic acid (as demonstrated on the related scaffold Boc-27a → 40 → 41) [2], Appel bromination to the bromide, and direct esterification each produce structurally divergent intermediates without requiring separate building block procurement. This 'one building block, many outputs' strategy reduces inventory complexity and cost in medium-throughput medicinal chemistry laboratories.

pKa-Focused Lead Optimization of Basic Amine-Containing Series

For programs where the basicity of a piperidine or pyrrolidine moiety limits oral bioavailability or CNS penetration, the bridgehead fluorine atom present in this building block is expected to lower the conjugate acid pKa by approximately 1.5–2.5 log units relative to non-fluorinated analogs, based on class-level data from the 6-fluoro-3-azabicyclo[3.1.1]heptane system (pKa 8.5–9.5 vs. ~11.0 for piperidine) [4]. Incorporation early in lead optimization allows systematic exploration of the pKa–permeability–potency relationship without requiring separate de novo fluorination chemistry.

Quote Request

Request a Quote for Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.